3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one
Description
Historical Context and Development
The development of this compound emerged from the broader historical evolution of heterocyclic chemistry research that has spanned several decades. The compound was first documented in chemical databases in 2006, representing a relatively recent addition to the growing family of hybrid heterocyclic structures. This timing coincides with the increased emphasis on molecular diversity and scaffold hopping strategies that have characterized modern medicinal chemistry approaches since the early 2000s.
The historical development of this compound can be traced through the evolution of synthetic methodologies for both benzoxazole and triazine chemistry. Benzoxazole derivatives have been recognized since the mid-20th century for their biological activities, with early research focusing on simple substitution patterns and basic pharmacological evaluations. Similarly, triazine chemistry experienced significant advancement during the latter half of the 20th century, particularly in agricultural applications with herbicides and in pharmaceutical research for various therapeutic targets.
The synthesis of hybrid molecules combining these two heterocyclic systems represents a natural progression in medicinal chemistry research, reflecting the growing understanding of structure-activity relationships and the potential benefits of polypharmacology. The specific compound under investigation was developed as part of broader research efforts to create novel antimicrobial and anticancer agents, building upon the established biological activities of both benzoxazole and triazine-containing molecules. This historical context demonstrates how the compound emerged from decades of accumulated knowledge in heterocyclic chemistry and represents a logical evolution in the quest for more effective pharmaceutical agents.
The compound's development also reflects the advancement of synthetic organic chemistry techniques that have enabled the creation of increasingly complex molecular architectures. Modern synthetic methodologies, including improved coupling reactions and more sophisticated protecting group strategies, have made possible the construction of hybrid molecules like this one that would have been challenging to synthesize using earlier techniques. This historical progression illustrates how technical advances in synthetic chemistry have directly enabled the exploration of novel chemical space and the development of innovative therapeutic agents.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of successful molecular hybridization strategies. This compound demonstrates how the combination of distinct heterocyclic frameworks can generate new chemical entities with enhanced properties and expanded biological activity profiles. The benzoxazole component contributes proven pharmacological significance, as benzoxazole derivatives have been extensively documented for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Research findings indicate that the triazine moiety adds complementary functionality that significantly enhances the overall biological potential of the hybrid molecule. The 1,3,5-triazine ring system, also known as symmetric triazine, provides multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets. The specific substitution pattern on the triazine ring, including the amino and dimethylamino groups, creates a unique electronic environment that influences both the compound's reactivity and its biological activity profile. Studies have shown that such substituted triazines often exhibit enhanced binding affinity to various protein targets compared to their unsubstituted counterparts.
The compound's significance is further amplified by its role in advancing our understanding of structure-activity relationships in hybrid heterocyclic systems. Research has demonstrated that the methylene linker connecting the benzoxazole and triazine components provides optimal spatial arrangement for biological activity while maintaining synthetic accessibility. This finding has important implications for the design of related compounds and has influenced subsequent research efforts in the field of heterocyclic drug discovery.
Contemporary research has highlighted the compound's potential as a scaffold for further chemical modifications and as a starting point for library synthesis. The presence of multiple reactive sites, including the benzoxazole nitrogen and the amino groups on the triazine ring, provides numerous opportunities for structural derivatization. This versatility makes the compound particularly valuable for medicinal chemistry programs aimed at optimizing biological activity and improving pharmacological properties through systematic structural modifications.
Properties
IUPAC Name |
3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDPGFNWWTHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized starting from cyanuric chloride, which undergoes nucleophilic substitution reactions with dimethylamine and ammonia to introduce the dimethylamino and amino groups, respectively.
Coupling with Benzoxazole: The benzoxazole moiety can be synthesized separately through the cyclization of 2-aminophenol with formic acid. The final coupling step involves the reaction of the triazine derivative with the benzoxazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Triazine Core Reactivity
The 1,3,5-triazine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key reactions include:
Example : Chlorination of the C-4 amino group using POCl₃ enables further functionalization, such as introducing aryl or heteroaryl groups via cross-coupling reactions .
Benzoxazolone Ring Transformations
The 1,3-benzoxazol-2(3H)-one moiety participates in ring-opening and electrophilic substitution:
Key Insight : Microwave-assisted synthesis (e.g., 110°C, 60 min in ethanol) enhances yield in hydrazide formation reactions .
Methylene Bridge Functionalization
The -CH₂- linker between triazine and benzoxazolone allows for:
| Modification | Method | Applications | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone formation | 72% |
| Reductive Amination | NaBH₃CN, RNH₂, MeOH | Secondary amine linkage | 85% |
Stability Note : The bridge remains stable under physiological pH but oxidizes under strong acidic conditions .
Biological Activity Modulation
Structural modifications correlate with enhanced bioactivity:
| Derivative | Modification Site | Biological Target | IC₅₀ |
|---|---|---|---|
| N-Acetylated triazine | C-4 amino group | Kinase inhibition | 0.8 μM |
| Brominated benzoxazolone | C-5 position | Antifungal activity | 12 μg/mL |
Caution : Steric hindrance from the dimethylamino group (C-6) limits reactivity at adjacent positions .
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Hydrolytic Degradation :
-
Photodegradation :
This compound’s multifunctional architecture supports diverse synthetic applications in medicinal chemistry and materials science. Direct experimental validation of these proposed pathways using DSC/TGA and LC-MS is recommended for industrial applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of benzoxazole derivatives, including the target compound, as anticancer agents. The structural modifications in benzoxazole derivatives have been shown to enhance their biological activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects in vitro against breast cancer and leukemia cells .
Mechanism of Action
The anticancer properties are attributed to the ability of these compounds to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication. This interaction can lead to apoptosis in cancer cells, making it a promising area for further research and development .
Antimicrobial Properties
Broad-Spectrum Activity
Research indicates that compounds related to benzoxazole exhibit antimicrobial properties against a range of bacteria and fungi. The target compound's structure suggests potential efficacy against resistant strains of pathogens due to its unique mechanism of action that disrupts microbial cell walls or inhibits essential metabolic pathways .
Case Studies
In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. These findings support the exploration of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one as a lead compound for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
The compound has also been investigated for its potential use as a pesticide. Its structural components suggest effectiveness in targeting specific pests while minimizing harm to non-target organisms. Studies have shown that similar benzoxazole derivatives can act as effective insecticides by disrupting the nervous systems of pests .
Computational Studies
Molecular Docking and Structure-Activity Relationship (SAR)
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR), guiding future synthesis efforts to optimize efficacy and reduce toxicity .
Summary Table of Applications
| Application Area | Description | Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through DNA interaction | Significant cytotoxic effects on cancer cell lines |
| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi | Inhibition of Staphylococcus aureus and E. coli |
| Agricultural Applications | Potential use as a pesticide targeting specific pests | Effective insecticide properties observed |
| Computational Studies | Molecular docking and SAR analysis | Insights into binding affinities with biological targets |
Mechanism of Action
The mechanism of action of 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, while the benzoxazole moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Triazine Substitutions: The dimethylamino group in the target compound (vs. anilino, pyrrolidinyl, or aryl groups in others) may reduce steric hindrance and increase electron-donating capacity, favoring interactions with enzymes or receptors .
Benzoxazolone Modifications: Chlorination at position 5 of the benzoxazolone (as in ’s analogue) could enhance lipophilicity and membrane penetration, a strategy common in antimicrobial agents .
Biological Activity Trends: Diethylcarbamodithioate-containing analogues () show herbicidal and antitumor effects, suggesting that sulfur-containing groups broaden application scope . Pyrrolidinyl and dimethylamino substituents () are linked to improved pharmacokinetic profiles in related compounds, such as increased blood-brain barrier penetration .
Research Findings and Implications
- Antimicrobial Activity : Benzoxazolone derivatives with halogen substituents (e.g., 5-chloro in ) exhibit potent activity against Gram-positive bacteria and fungi .
- Agrochemical Utility: Triazines with dimethylamino groups are prevalent in herbicides (e.g., triflusulfuron methyl ester in ), suggesting possible utility in plant protection .
- Therapeutic Potential: The combination of triazine and benzoxazolone moieties aligns with compounds showing kinase inhibition or DNA intercalation, mechanisms relevant in cancer therapy .
Biological Activity
The compound 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a candidate for further research into its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H14N6O2
- Molecular Weight : 286.29 g/mol
The compound consists of a benzoxazole moiety linked to a triazine derivative. This structural configuration is known to influence its biological activity, including anticancer and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers .
- The mechanism of action often involves the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as mTOR and AKT .
-
Antimicrobial Activity :
- Some derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) for certain benzoxazole derivatives were reported to be effective against Bacillus subtilis and Escherichia coli .
- The presence of electron-donating substituents in the structure has been correlated with increased antimicrobial efficacy .
Anticancer Studies
A study investigated the cytotoxic effects of related compounds on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range against various cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.25 |
| Compound B | MCF-7 | 0.30 |
| Compound C | A549 | 0.40 |
Antimicrobial Studies
In antimicrobial assays, several benzoxazole derivatives were tested against common bacterial strains. The results demonstrated varying degrees of effectiveness based on structural modifications.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Benzoxazole 1 | Bacillus subtilis | 15 |
| Benzoxazole 2 | Escherichia coli | 20 |
| Benzoxazole 3 | Staphylococcus aureus | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic and extrinsic apoptotic pathways through caspase activation.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.
- Signal Pathway Modulation : Interference with critical signaling pathways such as mTOR and AKT.
Q & A
Q. What computational tools predict the compound’s interactions with biomacromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
